Cas no 675603-39-1 (Maoyecrystal E)

Maoyecrystal E structure
Maoyecrystal E structure
商品名:Maoyecrystal E
CAS番号:675603-39-1
MF:C22H30O7
メガワット:406.469407558441
CID:2087071
PubChem ID:13919289

Maoyecrystal E 化学的及び物理的性質

名前と識別子

    • Maoyecrystal E
    • 675603-39-1
    • [7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
    • AKOS040734541
    • FS-7662
    • ACB60339
    • インチ: InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3/t13-,14-,15-,16+,17-,21+,22+/m1/s1
    • InChIKey: PFPNLISKAPWUFU-TURJNOCPSA-N
    • ほほえんだ: C=C1[C@@H]2C[C@H]([C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@]43[C@H](CO)C(C)(C)CC[C@@H]4OC(=O)C)O

計算された属性

  • せいみつぶんしりょう: 406.19915329g/mol
  • どういたいしつりょう: 406.19915329g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 786
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 色と性状: Cryst.

Maoyecrystal E 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AH22631-5mg
Maoyecrystal E
675603-39-1 ≥98%
5mg
$977.00 2024-04-19

Maoyecrystal E 関連文献

Maoyecrystal Eに関する追加情報

Recent Advances in the Study of Maoyecrystal E (675603-39-1): A Promising Compound in Chemical Biology and Medicine

Maoyecrystal E (CAS: 675603-39-1) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This naturally derived small molecule has demonstrated remarkable biological activities, particularly in the modulation of key cellular pathways involved in inflammation, oncology, and metabolic disorders. The growing body of research surrounding Maoyecrystal E underscores its potential as a therapeutic agent and a valuable tool for probing biological mechanisms.

Recent studies have focused on elucidating the molecular structure and pharmacological properties of Maoyecrystal E. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have confirmed its unique chemical scaffold, which features a rare combination of functional groups that contribute to its bioactivity. Computational modeling and structure-activity relationship (SAR) studies have further highlighted the importance of specific moieties in its interaction with target proteins, such as kinases and nuclear receptors.

In vitro and in vivo experiments have provided compelling evidence of Maoyecrystal E's efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Maoyecrystal E exhibited potent inhibitory effects on a panel of cancer cell lines, with IC50 values in the low micromolar range. Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase-dependent pathways and the suppression of pro-survival signals. Additionally, Maoyecrystal E has shown promise in modulating immune responses, as evidenced by its ability to downregulate pro-inflammatory cytokines in animal models of autoimmune diseases.

The pharmacokinetic profile of Maoyecrystal E has also been a subject of recent research. Preclinical studies indicate that the compound exhibits favorable bioavailability and tissue distribution, with a half-life conducive to once-daily dosing. However, challenges related to its solubility and metabolic stability have prompted efforts to develop optimized derivatives. Researchers have employed medicinal chemistry strategies, such as prodrug design and formulation enhancements, to address these limitations while preserving the compound's therapeutic potential.

Looking ahead, the translational potential of Maoyecrystal E is being explored in collaborative efforts between academia and industry. Several patents filed in 2023 highlight novel applications of the compound, ranging from adjuvant therapies in oncology to its use as a scaffold for drug discovery. Furthermore, ongoing clinical trials are expected to provide critical insights into its safety and efficacy in humans, paving the way for its eventual commercialization.

In conclusion, Maoyecrystal E (675603-39-1) represents a compelling case study in the intersection of natural product chemistry and modern drug development. Its multifaceted biological activities, coupled with advances in synthetic and analytical methodologies, position it as a promising candidate for further investigation. As research progresses, Maoyecrystal E may well emerge as a cornerstone in the development of next-generation therapeutics for a range of challenging medical conditions.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd